Hsd17B13-IN-58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-58 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Hsd17B13-IN-58 has several scientific research applications, including:
Mechanism of Action
Hsd17B13-IN-58 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the interconversion of 17-ketosteroids and 17-hydroxysteroids, which are important for maintaining the balance between less potent and more potent forms of estrogens and androgens. By inhibiting HSD17B13, this compound disrupts lipid droplet biogenesis and metabolism, thereby reducing the progression of NAFLD and NASH .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13-IN-45: A compound with similar inhibitory activity against HSD17B13.
Uniqueness
Hsd17B13-IN-58 is unique in its specific targeting of HSD17B13 and its potential therapeutic applications in treating liver diseases. Compared to other similar compounds, this compound may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C23H15Cl2F3N4O4 |
---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]pyrido[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2F3N4O4/c1-11-30-20-18(22(35)32(11)10-12-4-2-3-5-17(12)36-23(26,27)28)16(6-7-29-20)31-21(34)13-8-14(24)19(33)15(25)9-13/h2-9,33H,10H2,1H3,(H,29,31,34) |
InChI Key |
RCODTGWXHLOIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.